4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Overview
Description
4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPB is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Scientific Research Applications
4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a potential candidate for drug development. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to inhibit the expression of various genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of cytokines and chemokines that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide is its potential as a drug candidate for the treatment of cancer, inflammatory diseases, and bacterial infections. This compound has been found to exhibit a range of biological activities that make it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research could be to explore the potential of this compound as a drug candidate for the treatment of cancer, inflammatory diseases, and bacterial infections. Another area of research could be to investigate the mechanism of action of this compound in more detail, in order to gain a better understanding of how it exerts its biological effects. Finally, research could be conducted to develop more efficient methods for synthesizing this compound, in order to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-pyridinemethanamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The chemical structure of this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPAMJXKZALCFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239092 | |
Record name | 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126790-84-9 | |
Record name | 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126790-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.